molecular formula C9H10ClNO2 B169911 Ethyl 4-chloro-2-methylnicotinate CAS No. 164390-30-1

Ethyl 4-chloro-2-methylnicotinate

Cat. No.: B169911
CAS No.: 164390-30-1
M. Wt: 199.63 g/mol
InChI Key: MDYABHQFTKUSJE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is a derivative of nicotinic acid, featuring a chloro and methyl group substitution on the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-2-methylnicotinate is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) are competitive with established antibiotics, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Properties : Preliminary research suggests that this compound may reduce levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. Investigations into its mechanism of action are ongoing to understand its effects on inflammatory pathways .

Agrochemicals

The compound's structural features make it suitable for applications in agrochemicals:

  • Pesticides and Herbicides : this compound can serve as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological systems may enhance the efficacy of agrochemical formulations .

Biological Research

This compound is also utilized in biological studies:

  • Enzyme Interactions : The compound's structural similarity to nicotinic acid derivatives allows it to be used in studies examining enzyme interactions and receptor binding, particularly with nicotinic receptors involved in neurotransmitter release .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The research reported MIC values comparable to standard treatments, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neuropharmacological Potential

Research focusing on the interaction of this compound with nicotinic receptors indicated a potential role in modulating neurotransmitter release. This suggests implications for treating neurodegenerative diseases, warranting further investigation into its neuropharmacological effects .

Case Study 3: Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines. These findings highlight its potential application in inflammatory diseases and warrant further exploration in therapeutic contexts .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-methylnicotinate
  • Methyl 2-chloro-5-methylnicotinate
  • Ethyl 5-chloro-4-hydroxy-2,6-dimethylnicotinate

Uniqueness

Ethyl 4-chloro-2-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Ethyl 4-chloro-2-methylnicotinate (ECMN) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of ECMN, supported by data tables and relevant research findings.

Chemical Structure and Properties

ECMN is an ester derivative of nicotinic acid, characterized by the presence of a chloro group at the 4-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of approximately 215.63 g/mol. The compound is soluble in organic solvents, making it suitable for various chemical reactions and biological assays.

Antimicrobial Properties

Research indicates that ECMN exhibits notable antimicrobial activity against various bacterial strains. A study found that ECMN demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anticancer Effects

ECMN has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A specific study reported a significant reduction in cell viability at concentrations above 50 µM, with IC50 values around 45 µM for MCF-7 cells .

Cell Line IC50 (µM) Effect
MCF-745Induces apoptosis
HeLa50Reduces viability

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, ECMN has shown promise as an anti-inflammatory agent. In animal models, it reduced inflammatory markers such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight. This suggests that ECMN may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation .

The biological activities of ECMN can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : ECMN has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and cellular signaling pathways.
  • Oxidative Stress : ECMN can induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways .

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis was conducted on ECMN against standard antibiotics. Results indicated that while ECMN was less potent than vancomycin against Staphylococcus aureus, it showed comparable efficacy to ciprofloxacin against Escherichia coli.
  • Cancer Cell Line Study : In a controlled experiment involving MCF-7 cells treated with varying concentrations of ECMN, a dose-dependent response was observed. The study concluded that ECMN could serve as a lead compound for developing new anticancer therapies.

Properties

IUPAC Name

ethyl 4-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYABHQFTKUSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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